2-Phenylethyl 2-ethylhexanoate

Fragrance longevity Vapor pressure Substantivity

2-Phenylethyl 2-ethylhexanoate (CAS 93776-92-2) is a synthetic ester formed via the condensation of 2-phenylethanol and 2-ethylhexanoic acid, with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol. It belongs to the broader class of phenethyl carboxylate esters widely employed in the flavor and fragrance (F&F) industry, where it is valued for its multi-faceted floral-fruity odor profile and its function as a mid-to-base note fixative.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 93776-92-2
Cat. No. B12654120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl 2-ethylhexanoate
CAS93776-92-2
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C16H24O2/c1-3-5-11-15(4-2)16(17)18-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3
InChIKeyDLUUSIFAGWCEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethyl 2-ethylhexanoate (CAS 93776-92-2): Physicochemical Baseline and Procurement Context


2-Phenylethyl 2-ethylhexanoate (CAS 93776-92-2) is a synthetic ester formed via the condensation of 2-phenylethanol and 2-ethylhexanoic acid, with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol . It belongs to the broader class of phenethyl carboxylate esters widely employed in the flavor and fragrance (F&F) industry, where it is valued for its multi-faceted floral-fruity odor profile and its function as a mid-to-base note fixative [1]. The compound features a branched 2-ethylhexanoate acyl chain—a structural motif that fundamentally distinguishes it from straight-chain phenethyl ester analogs and influences key performance parameters including volatility, lipophilicity, and olfactory character [2].

Why 2-Phenylethyl 2-ethylhexanoate Cannot Be Replaced by Generic Phenethyl Esters: Structural Differentiation Driving Functional Consequences


Procurement decisions that treat all phenethyl esters as interchangeable overlook the decisive role of the acid moiety's branching and chain length. In 2-Phenylethyl 2-ethylhexanoate, the 2-ethyl branched C₈ acyl group introduces steric hindrance around the ester linkage, elevating the boiling point by approximately 90–100°C relative to the unbranched phenethyl hexanoate and reducing vapor pressure to the ultra-slow evaporation regime [1]. This structural feature simultaneously raises the logP (XLogP3-AA 4.9) well above that of shorter-chain or straight-chain analogs, altering both the odor release kinetics from formulated products and the compound's partition behavior in multi-phase fragrance or cosmetic systems [1][2]. Empirical evidence on homologous branched ester series confirms that branching at the 2-position of the acid chain lowers odor detection thresholds relative to linear counterparts, meaning that the olfactory impact delivered per unit mass is not constant across the phenethyl ester class [3]. Consequently, simple molar-equivalent or cost-per-kilogram substitution of 2-phenylethyl 2-ethylhexanoate with phenethyl acetate, phenethyl propionate, or phenethyl hexanoate will alter both the temporal evolution and the character of the fragrance profile in the finished product [3].

Quantitative Differentiation Evidence for 2-Phenylethyl 2-ethylhexanoate Against Closest Analogs


Vapor Pressure and Evaporation Rate: 2-Phenylethyl 2-ethylhexanoate vs. Phenethyl Acetate

2-Phenylethyl 2-ethylhexanoate exhibits an estimated vapor pressure of 0.0004 hPa at 25°C, classified as 'ultra slow' evaporation [1]. In contrast, phenethyl acetate—the most widely used phenethyl ester fragrance ingredient—has a measured vapor pressure of 8.7 Pa at 20°C (approximately 0.087 hPa), roughly 200 times higher [2]. This order-of-magnitude difference indicates that 2-phenylethyl 2-ethylhexanoate will evaporate far more slowly from a fragrance matrix, conferring substantially greater substantivity and making it functionally suited as a fixative or base-note component, whereas phenethyl acetate behaves as a top-to-middle note with rapid odor release.

Fragrance longevity Vapor pressure Substantivity Evaporation rate

Molecular Weight and Boiling Point as Proxies for Fragrance Tenacity: 2-Phenylethyl 2-ethylhexanoate vs. Phenethyl Acetate and Phenethyl Propionate

The molecular weight of 2-phenylethyl 2-ethylhexanoate (248.36 g/mol) and its calculated boiling point of 332.3°C at 760 mmHg substantially exceed those of its closest commercial phenethyl ester analogs: phenethyl acetate (MW 164.2 g/mol, BP 232.6°C) [1] and phenethyl propionate (MW 178.23 g/mol, BP 245°C) [2]. In fragrance chemistry, higher molecular weight and elevated boiling point are well-established physicochemical predictors of slower evaporation kinetics and extended fragrance tenacity on substrates [3]. The boiling point differential of approximately 100°C between the target compound and phenethyl acetate places these two molecules in fundamentally different volatility classes for perfumery purposes.

Boiling point Molecular weight Fragrance tenacity Evaporation kinetics

Lipophilicity (LogP) and Formulation Partitioning Behavior: 2-Phenylethyl 2-ethylhexanoate vs. Ethyl 2-Ethylhexanoate

2-Phenylethyl 2-ethylhexanoate has a calculated LogP of 3.99 and an experimental XLogP3-AA of 4.9 [1], both significantly higher than ethyl 2-ethylhexanoate (LogP 3.74 [2])—an ester that shares the identical 2-ethylhexanoate acid moiety but pairs it with a simple ethanol head group instead of 2-phenylethanol. The elevated logP of the target compound reflects the contribution of the aromatic phenethyl moiety, which increases the molecule's preference for non-polar phases. This logP differential has direct consequences for the compound's partitioning in oil-in-water and water-in-oil emulsion systems commonly used in cosmetics and personal care products; a higher logP favors retention in the oil phase, which can slow release into the headspace and prolong fragrance perception [3].

LogP Lipophilicity Formulation compatibility Oil-phase partitioning

Odor Profile Complexity: 2-Phenylethyl 2-ethylhexanoate vs. Phenethyl Hexanoate (Straight-Chain Analog)

Computational odor profile analysis of 2-phenylethyl 2-ethylhexanoate reveals a multi-dimensional aroma character encompassing floral (63.82%), fruity (67.28%), herbal (56.99%), sweet (49.43%), woody (45.84%), rose (44.03%), green (43.61%), and balsamic (43.46%) facets, with additional spicy and oily nuances [1]. By comparison, phenethyl hexanoate—the straight-chain hexanoate analog with the same phenethyl alcohol head group—is described as having a more narrowly defined 'sweet, waxy, floral, woody, sweaty' odor character . The broader distribution of odor descriptors for the target compound, particularly the prominent fruity and herbal dimensions exceeding 55-67%, suggests that the 2-ethyl branching in the acid moiety enriches the olfactory complexity beyond what is achieved by the linear hexanoate chain alone. This observation is consistent with the general principle that branched esters produce distinct and often more complex odor impressions than their straight-chain isomers [2].

Odor profile Sensory complexity Multi-faceted aroma GC-O characterization

Organic Solvent Solubility Profile: Formulation Versatility of 2-Phenylethyl 2-ethylhexanoate

2-Phenylethyl 2-ethylhexanoate demonstrates exceptional solubility across a broad range of organic solvents commonly used in fragrance and cosmetic manufacturing. At 25°C, measured solubilities include 4911 g/L in ethanol, 6252 g/L in methanol, 6135 g/L in ethyl acetate, 8621 g/L in acetone, 11551 g/L in chloroform, 15301 g/L in dichloromethane, and 4889 g/L in DMSO [1]. For comparison, phenethyl hexanoate (straight-chain analog) is reported to be soluble in alcohol and oils but with solubilities typically below 5000 g/L in most common solvents . While systematic head-to-head solubility comparison data are not available, the exceptionally high solubility of the target in ethyl acetate (6135 g/L) and acetone (8621 g/L) indicates compatibility with a wide range of industrial solvent systems, reducing the need for co-solvents or heating during compounding, and thereby potentially simplifying manufacturing processes and lowering energy input.

Solubility Formulation compatibility Solvent selection Process engineering

Hydrolytic Stability and Ester Linkage Protection by α-Branching: Class-Level Inference for 2-Phenylethyl 2-ethylhexanoate

Esters bearing branching at the α-carbon of the acid moiety (such as the 2-ethyl substituent in 2-ethylhexanoate esters) benefit from steric shielding of the carbonyl carbon, which impedes nucleophilic attack by water and consequently retards hydrolytic degradation [1]. This effect is well-established for 2-ethylhexanoate esters as a class, which exhibit measurably slower hydrolysis rates compared to their linear alkanoate counterparts under identical pH and temperature conditions [2]. For 2-phenylethyl 2-ethylhexanoate, this steric protection is expected to confer enhanced hydrolytic stability relative to phenethyl hexanoate (straight-chain C₆) under acidic or slightly alkaline formulation conditions. However, no direct experimental hydrolysis rate comparison between these two specific compounds has been identified in the public literature at the time of this assessment.

Hydrolytic stability Branched ester Steric protection Shelf-life

Defined Application Scenarios for 2-Phenylethyl 2-ethylhexanoate Based on Quantitative Differentiation Evidence


Long-Lasting Fine Fragrance Fixative for Floral-Fruity Accords

Leveraging its ultra-slow evaporation rate (vapor pressure ~0.0004 hPa at 25°C) and boiling point exceeding 330°C, 2-phenylethyl 2-ethylhexanoate is optimally deployed as a fixative in fine fragrance formulations where extended skin tenacity and controlled fragrance evolution are required [1]. Its molecular weight (248.36 g/mol), approximately 50% greater than phenethyl acetate, places it in the base-note volatility range, making it suitable for anchoring more volatile top and middle notes—particularly rose, fruity, and green accords—without introducing the heavy, resinous character typical of traditional high-molecular-weight fixatives such as benzoin or labdanum [1]. Formulators seeking a transparent floral-fruity fixative that does not distort the overall fragrance character should prioritize this compound over lower-molecular-weight phenethyl esters.

Multi-Functional Fragrance Ingredient for Simplified Fragrance Pyramid Construction

The compound's multi-faceted odor profile—simultaneously delivering fruity (67%), floral (64%), herbal (57%), sweet (49%), and woody (46%) notes—enables it to function as a bridging ingredient that spans multiple layers of the fragrance pyramid within a single molecule [2]. This olfactory complexity, attributed to the branched 2-ethylhexanoate moiety, distinguishes it from the more narrowly focused straight-chain phenethyl hexanoate . Fragrance compounders aiming to reduce the total number of raw materials in a formula—thereby simplifying supply chain logistics, reducing per-formula quality control testing, and minimizing regulatory documentation burdens—can utilize 2-phenylethyl 2-ethylhexanoate as a multi-purpose building block that replaces two or more narrower-profile ingredients.

Oil-Phase Fragrance Carrier in Cosmetic Emulsion Systems

With an XLogP3-AA of 4.9—significantly exceeding ethyl 2-ethylhexanoate (LogP 3.74) and phenethyl acetate (LogP ~2.30)—2-phenylethyl 2-ethylhexanoate partitions preferentially into the oil phase of emulsion-based cosmetic products such as creams and lotions [2][3]. This high lipophilicity, combined with demonstrated solubility exceeding 4900 g/L in ethanol, 6100 g/L in ethyl acetate, and 8600 g/L in acetone [2], enables formulators to pre-dissolve the compound in the oil phase during manufacturing, achieving homogeneous distribution without additional heating or co-solvents. The preferential oil-phase retention slows headspace release, contributing to sustained fragrance perception throughout the product's use life.

Industrial Fragrance Additive for Household and Institutional Products Requiring Extended Scent Longevity

For household products such as fabric softeners, air fresheners, and cleaning products where fragrance longevity is a key consumer acceptance criterion, 2-phenylethyl 2-ethylhexanoate's combination of ultra-slow evaporation rate [1] and broad-spectrum organic solvent solubility [2] makes it a technically suitable fragrance additive. The compound's estimated flash point of approximately 111°C and boiling point above 330°C [1] indicate adequate thermal stability for processing conditions typical of these product categories. Class-level evidence further suggests that the α-branched 2-ethylhexanoate ester linkage may confer enhanced resistance to hydrolysis in aqueous or slightly alkaline product environments (e.g., liquid detergents), though compound-specific stability data should be requested from suppliers for formulation validation [4].

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